molecular formula C19H14N4O4S B2806791 Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate CAS No. 946237-47-4

Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate

Cat. No.: B2806791
CAS No.: 946237-47-4
M. Wt: 394.41
InChI Key: PNVVESRTAHNIOI-UHFFFAOYSA-N
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Description

Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate is a synthetic heterocyclic compound characterized by a fused tricyclic core containing sulfur (thia) and nitrogen (aza) atoms. The structure includes a benzoate ester group linked via an acetamido bridge to the tricyclic system.

Properties

IUPAC Name

methyl 4-[[2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-27-19(26)11-4-6-12(7-5-11)22-14(24)9-23-10-21-15-13-3-2-8-20-17(13)28-16(15)18(23)25/h2-8,10H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVVESRTAHNIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves multiple steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction conditions typically include heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide derivative .

Scientific Research Applications

Physical Properties

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6
LogP (XLogP3)4.2

Medicinal Chemistry

Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate has shown promise in the development of new therapeutic agents due to its unique structural features that may interact with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of triazatricyclo compounds have been studied for their efficacy against various bacterial strains and fungi. The presence of the thia and triazine moieties could enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Potential

The compound's tricyclic structure may also play a role in anticancer activity. Studies have suggested that certain triazine derivatives can inhibit cancer cell proliferation by inducing apoptosis or blocking cell cycle progression. Further investigation into this compound is warranted to elucidate its specific mechanisms of action against cancer cells.

Neuropharmacology

Given the increasing interest in neuroprotective agents, this compound's potential effects on neurodegenerative diseases are noteworthy. Compounds with similar structural frameworks have been reported to exhibit neuroprotective properties by modulating oxidative stress and inflammation within neuronal cells.

Case Study: Neuroprotective Effects

A study exploring the neuroprotective effects of triazine derivatives found that they could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer’s disease. This suggests that this compound may similarly confer protective effects against neurodegeneration.

Agricultural Chemistry

The compound's unique structure also opens avenues for agricultural applications as a potential pesticide or herbicide. The ability to disrupt biological processes in pests could be harnessed for developing environmentally friendly agricultural chemicals.

Mechanism of Action

The mechanism of action for methyl 4-{[(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks a spirocyclic system but incorporates a rigid tricyclic scaffold.
  • Its acetamido benzoate group contrasts with the hydroxyl-phenyl or pyrrolidine-carbonyl substituents in compounds.
Natural Product Analogues with Overlapping Bioactivity

While structurally distinct from natural products in –5 , the compound may share indirect functional parallels. For example:

  • Phenolic Bibenzyls (e.g., batatasin III): These exhibit NO-inhibitory and anticancer activity . Though the target compound lacks phenolic groups, its benzoate ester could mimic polar interactions seen in bibenzyls.
  • 9,10-Dihydrophenanthrenes : Demonstrated antitumor effects via cell cycle arrest (G2/M phase) . The tricyclic core of the target compound may enable similar DNA/protein interactions.

Activity Comparison :

Compound Type Bioactivity Mechanistic Insight
Target Compound Hypothesized anticancer/anti-inflammatory Potential kinase inhibition or DNA intercalation (structural inference)
Bibenzyls (batatasin III) NO inhibition (IC₅₀ ~10–50 µM) Downregulation of iNOS expression
9,10-Dihydrophenanthrenes Antitumor (HepG2 IC₅₀ ~20–100 µM) Cyclin B1 suppression, G2/M arrest
Pharmacokinetic and Stability Considerations
  • Synthetic Heterocycles () : Stability is influenced by electron-withdrawing groups (e.g., ketones) and aromatic systems. The target compound’s thia-aza core may enhance metabolic resistance compared to natural bibenzyls .
  • Natural Products (–5): Phenolic groups in bibenzyls and dihydrophenanthrenes improve solubility but may reduce bioavailability due to rapid glucuronidation. The benzoate ester in the target compound could mitigate this .

Biological Activity

Methyl 4-(2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising antimicrobial properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various derivatives related to this compound. For instance, derivatives with similar structural motifs have demonstrated significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below those of standard antibiotics such as ampicillin and streptomycin.

Compound MIC (mg/mL) MBC (mg/mL) Target Bacteria
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 110.011Not specifiedStaphylococcus aureus
Compound 120.015Not specifiedEscherichia coli

The most active compounds in related studies exhibited MIC values as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae, indicating a strong potential for therapeutic applications in treating bacterial infections .

The mechanism of action for this compound appears to involve the inhibition of specific bacterial enzymes critical for cell wall synthesis and metabolic processes. Molecular docking studies suggest that the compound may bind effectively to active sites of target enzymes, disrupting their function and leading to bacterial cell death.

Case Studies

  • Case Study on Antibacterial Efficacy : A study involving a series of synthesized derivatives showed that compounds with similar structural frameworks to this compound exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a microdilution method to determine MIC and MBC values, establishing a clear structure–activity relationship that supports the hypothesis that modifications in the side chains can significantly affect biological activity .
  • Antifungal Activity Assessment : Another study evaluated the antifungal properties of structurally similar compounds against various fungal strains including Candida albicans and Aspergillus fumigatus. Results indicated that certain derivatives displayed potent antifungal activity with MIC values comparable to or better than established antifungal agents .

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